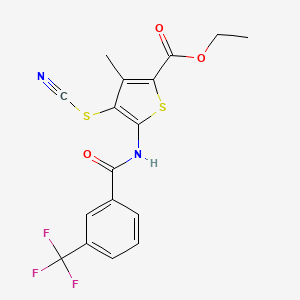
(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole-containing compounds have been shown to be strongly effective against various diseases . They are part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves condensation reactions .
Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds often involve condensation reactions . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: The compound has been studied for its interaction with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to understand its binding interaction and pharmacophore models. This research contributes to the understanding of molecular interactions relevant to cannabinoid receptors (Shim et al., 2002).
Histamine Receptor Antagonist Research
- Imidazole Replacement in Histamine H(3)-Receptor Antagonists: The replacement of imidazole in histamine H(3)-receptor antagonists has been investigated. This study provides insights into the potential applicability of replacing imidazole in various structural classes of reference compounds (Meier et al., 2001).
Mixed Ligand Complex Synthesis
- Synthesis of Mixed Ligand Fac-Tricarbonyl Complexes: Research has been conducted on the preparation of mixed ligand fac-tricarbonyl complexes, highlighting a novel approach for labeling bioactive molecules. This method demonstrates the versatility of the compound in synthesizing complexes with potential bioactive applications (Mundwiler et al., 2004).
Optical Property Studies
- Investigation of Optical Properties: A study focused on the synthesis of derivatives and their optical properties, demonstrating the compound's potential in the field of materials science, especially in the creation of luminescent materials (Volpi et al., 2017).
Synthesis of Novel Compounds
- Novel Compound Synthesis: The compound has been used in the synthesis of new pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. This research is significant for the development of new chemical entities with potential pharmacological applications (Abdelhamid et al., 2012).
Antimicrobial Activity Research
- Study on Antimicrobial Activity: Research on the antimicrobial activity of new pyridine derivatives has been conducted, which is crucial for the development of new antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
Target of action
The compound contains an imidazole ring, which is a common structural component in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-25-17(12-18(26-14)29-7-6-24-13-29)27-8-10-28(11-9-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCGBONTPTVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2685581.png)
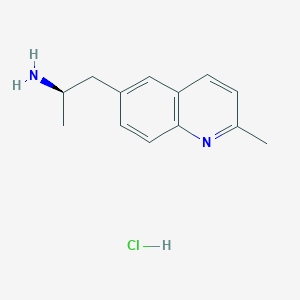
![N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2685583.png)
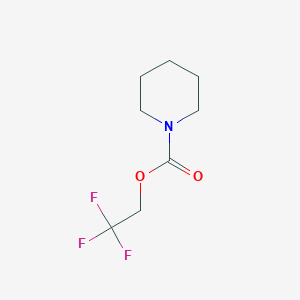

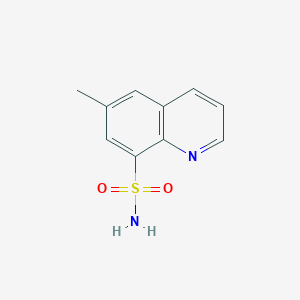
![2-[(6-Cyclopropylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2685591.png)
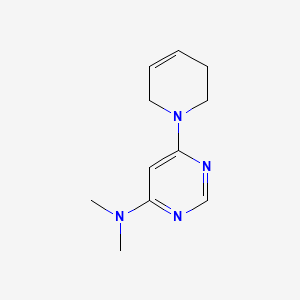
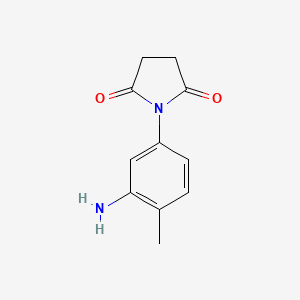
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)
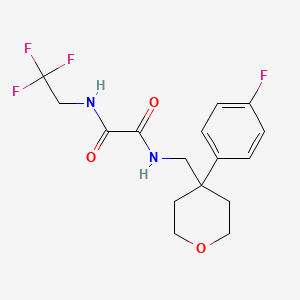
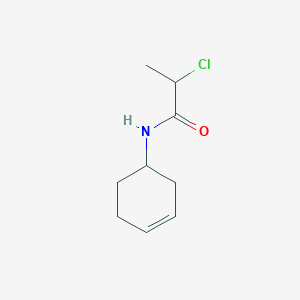
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
